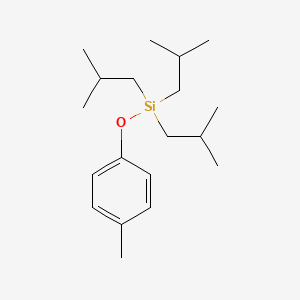
(4-Methylphenoxy)tris(2-methylpropyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylphenoxy)tris(2-methylpropyl)silane is an organosilicon compound characterized by the presence of a 4-methylphenoxy group and three 2-methylpropyl groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenoxy)tris(2-methylpropyl)silane typically involves the reaction of 4-methylphenol with tris(2-methylpropyl)chlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
4-Methylphenol+Tris(2-methylpropyl)chlorosilane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
(4-Methylphenoxy)tris(2-methylpropyl)silane can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The silicon-oxygen bond can be reduced under specific conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the phenoxy group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of organosilicon derivatives.
科学的研究の応用
Chemistry
In chemistry, (4-Methylphenoxy)tris(2-methylpropyl)silane is used as a precursor for the synthesis of other organosilicon compounds
Biology
In biological research, this compound can be used to study the interactions between silicon-based molecules and biological systems. It may also serve as a model compound for investigating the biocompatibility of organosilicon materials.
Medicine
Industry
In industry, this compound can be used as a coupling agent, adhesion promoter, or surface modifier in the production of advanced materials such as coatings, adhesives, and composites.
作用機序
The mechanism by which (4-Methylphenoxy)tris(2-methylpropyl)silane exerts its effects depends on its chemical interactions with other molecules. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the silicon atom can form strong bonds with oxygen and other electronegative elements. These interactions can influence the compound’s reactivity and its ability to modify surfaces or interfaces.
類似化合物との比較
Similar Compounds
(4-Methylphenoxy)trimethylsilane: Similar structure but with three methyl groups instead of 2-methylpropyl groups.
(4-Methylphenoxy)triethoxysilane: Contains ethoxy groups instead of 2-methylpropyl groups.
(4-Methylphenoxy)tris(trimethylsilyloxy)silane: Features trimethylsilyloxy groups instead of 2-methylpropyl groups.
Uniqueness
(4-Methylphenoxy)tris(2-methylpropyl)silane is unique due to the presence of bulky 2-methylpropyl groups, which can influence its steric properties and reactivity. This makes it distinct from other similar compounds and potentially useful in applications where steric hindrance or specific molecular interactions are important.
特性
CAS番号 |
59280-43-2 |
|---|---|
分子式 |
C19H34OSi |
分子量 |
306.6 g/mol |
IUPAC名 |
(4-methylphenoxy)-tris(2-methylpropyl)silane |
InChI |
InChI=1S/C19H34OSi/c1-15(2)12-21(13-16(3)4,14-17(5)6)20-19-10-8-18(7)9-11-19/h8-11,15-17H,12-14H2,1-7H3 |
InChIキー |
ABTYWHSLIKHNJV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)O[Si](CC(C)C)(CC(C)C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14615801.png)
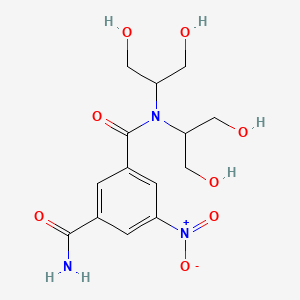
![4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14615816.png)

![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
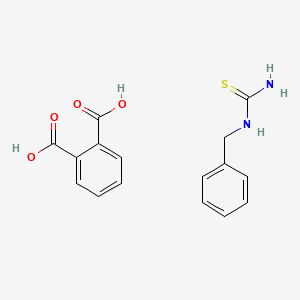

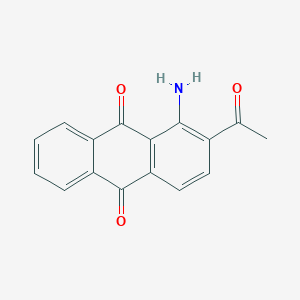
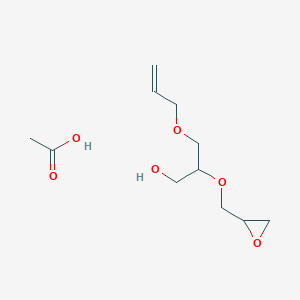
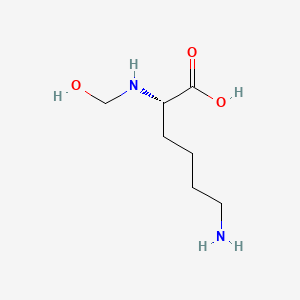
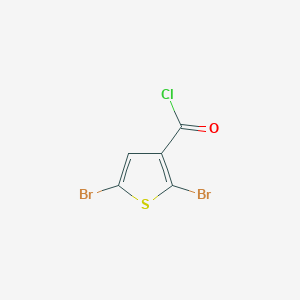

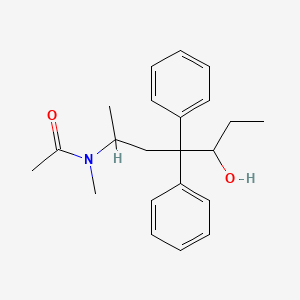
![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)
